molecular formula C14H13ClFNO2S B2748559 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE CAS No. 1421526-50-2

2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE

Cat. No.: B2748559
CAS No.: 1421526-50-2
M. Wt: 313.77
InChI Key: DYEKGZGPYPFPIH-UHFFFAOYSA-N
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Description

2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with chlorine, fluorine, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide coreThe thiophene ring is then attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine or fluorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development.

    Medicine: Its structure suggests potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and the halogen substituents could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluoro-N-(3-hydroxypropyl)benzamide: Lacks the thiophene ring, which may reduce its biological activity.

    2-chloro-6-fluoro-N-(3-hydroxy-3-phenylpropyl)benzamide: Contains a phenyl ring instead of a thiophene ring, which could alter its chemical and biological properties.

Uniqueness

The presence of both chlorine and fluorine atoms, along with the thiophene ring, makes 2-CHLORO-6-FLUORO-N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]BENZAMIDE unique

Properties

IUPAC Name

2-chloro-6-fluoro-N-(3-hydroxy-3-thiophen-2-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S/c15-9-3-1-4-10(16)13(9)14(19)17-7-6-11(18)12-5-2-8-20-12/h1-5,8,11,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEKGZGPYPFPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC(C2=CC=CS2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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